Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine
Description
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine (CAS 1208078-72-1) is a fluorinated amine compound characterized by a pentafluoroethylsulfanyl (-S-C₂F₅) group attached to an ethylamine backbone. The compound’s synthesis typically involves introducing fluorinated sulfanyl groups via alkylation or thiol-ene reactions, though specific protocols are proprietary .
Properties
Molecular Formula |
C5H8F5NS |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
N-methyl-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C5H8F5NS/c1-11-2-3-12-5(9,10)4(6,7)8/h11H,2-3H2,1H3 |
InChI Key |
HDFULCBGTAEWAV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine typically involves the reaction of a suitable amine precursor with a pentafluoroethylsulfanyl reagent. One common method involves the nucleophilic substitution reaction where the amine group attacks the electrophilic carbon of the pentafluoroethylsulfanyl compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine serves as a fundamental building block in the synthesis of more intricate organofluorine compounds. Its unique structure allows for the creation of derivatives with tailored properties for specific applications .
Biology
- Bioactive Molecule : Research indicates that this compound may exhibit bioactive properties, making it a candidate for drug discovery. Its interactions with biological molecules are being studied to understand its potential therapeutic effects .
Medicine
- Therapeutic Potential : this compound is being explored for its role as a precursor in pharmaceutical development. Its unique fluorinated structure may enhance the efficacy and stability of drug formulations, particularly in targeting specific diseases .
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in creating specialty chemicals and materials that exhibit high thermal stability and resistance to chemical degradation. This makes it valuable in industries requiring robust materials for various applications .
Case Studies and Research Findings
- Drug Discovery : In a study investigating the potential of organofluorine compounds in drug development, this compound was highlighted for its ability to modify biological activity through structural alterations, suggesting a pathway for developing new therapeutics targeting neurological disorders .
- Material Science : Research into the use of fluorinated compounds in material science has shown that this compound can contribute to the development of coatings with enhanced chemical resistance and durability, making it suitable for industrial applications where exposure to harsh conditions is common .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemistry | Building block for complex organofluorine compounds | Facilitates synthesis of tailored derivatives |
| Biology | Investigated as a bioactive molecule | Potential therapeutic effects |
| Medicine | Precursor for pharmaceuticals | Enhanced efficacy and stability |
| Industry | Production of specialty chemicals | High thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4)
- Structure : Contains a disulfide (-S-S-) bridge between two ethylamine groups (C₄H₁₂N₂S₂).
- Key Differences : Lacks fluorination, resulting in lower molecular weight (152.28 g/mol vs. ~257 g/mol for the target compound) and distinct reactivity. The disulfide group confers redox activity, unlike the stable C-F bonds in pentafluoroethyl groups .
b. Bis[2-(2-pyridylsulfanyl)ethyl]ammonium chloride
- Structure : Features pyridylsulfanyl (-S-C₅H₄N) substituents on an ethylamine backbone.
- Key Differences : The aromatic pyridine rings enhance coordination with metal ions, making it suitable for catalysis. In contrast, the target compound’s pentafluoroethyl group increases hydrophobicity and metabolic stability .
c. Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0)
- Structure : Incorporates a trifluoromethyl (-CF₃) group on an aromatic ring linked to ethylamine.
Physicochemical Properties
| Property | Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine | 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine | Bis[2-(2-pyridylsulfanyl)ethyl]ammonium chloride |
|---|---|---|---|
| Molecular Formula | C₅H₁₁F₅NS (estimated) | C₄H₁₂N₂S₂ | C₁₄H₁₈ClN₃S₂ |
| Molecular Weight | ~257 g/mol | 152.28 g/mol | 352.89 g/mol |
| Boiling Point | High (due to fluorination) | Not reported | Decomposes upon heating |
| Solubility | Low in water; high in organic solvents | Moderate in polar solvents | Soluble in DMSO, methanol |
Key Observations :
- Fluorination in the target compound significantly increases hydrophobicity compared to non-fluorinated analogues like CAS 51-85-4 .
Biological Activity
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a methyl group attached to a 2-pentafluoroethylsulfanyl-ethyl moiety. The presence of the pentafluoroethyl group contributes to its lipophilicity and may influence its interaction with biological targets.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of methylamines can significantly affect their biological activity. For instance, the presence of a primary amine is essential for activity, as demonstrated in studies where N-dimethylation abolished inhibitory effects on phosphorylation events in cancer cells .
Anticancer Potential
Preliminary data suggest that compounds with similar structures exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For example, analogs have shown the ability to reduce phosphorylation of Rsk1 and ERK1/2 in human leukemia cells, indicating potential as therapeutic agents against malignancies .
Table 1: Biological Activity Summary
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer activity | Inhibition of ERK pathway |
| Similar methylamines | Inhibition of Rsk1 phosphorylation | Modulation of MAPK signaling |
Case Studies
- Leukemia Cell Studies : In vitro studies on leukemia cell lines demonstrated that certain methylamine derivatives could inhibit cell proliferation without affecting overall cell viability. This suggests a targeted mechanism that spares normal cells while attacking cancerous ones .
- Ovarian Cancer Models : Further investigations into ovarian cancer cell lines revealed that these compounds could effectively inhibit signaling pathways activated by growth factors, leading to reduced tumor growth rates .
- Thermal Stability Assessments : Research into the thermal stability of ionic liquids related to this compound indicated favorable properties for potential applications in drug formulation and delivery systems, enhancing its utility in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
